
3,4-Dichloro-5-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichloro-5-methylaniline is a chemical compound with the molecular formula C7H7Cl2N . It has a molecular weight of 176.04 . It is a solid substance and its color can range from colorless to light-yellow .
Synthesis Analysis
3,4-Dichloro-5-methylaniline is produced by catalytic hydrogenation of 3,4-dichloronitrobenzene with noble metal catalysts under pressure . Various types of additives prevent dehalogenation during production and reactors must be fabricated with special steel alloys to inhibit corrosion .Molecular Structure Analysis
The InChI code for 3,4-Dichloro-5-methylaniline is 1S/C7H7Cl2N/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,10H2,1H3 . The InChI key is UUESUHLHUXTGLA-UHFFFAOYSA-N .It should be stored in a dark place, under an inert atmosphere, at room temperature . The physical form of this compound is solid .
Wissenschaftliche Forschungsanwendungen
Environmental Monitoring and Health Impact
- Biological Monitoring for Pesticide Exposure : Turci et al. (2006) developed a highly sensitive and selective gas chromatography/mass spectrometry (GC/MS) method for determining 3,4- and 3,5-Dichloroanilines in human urine. This method aids in assessing exposure to non-persistent pesticides like linuron and diuron, which are of concern due to their potential endocrine-disrupting effects. This research underscores the importance of biological monitoring in both occupationally exposed subjects and the general population (Turci et al., 2006).
Chemical Synthesis and Characterization
- Novel Compound Synthesis : Topçu et al. (2021) synthesized nine novel compounds through the reaction of ω-chloro-isonitrosoacetophenone with various chloro-methylanilines, including 2-chloro-5-methylaniline. These compounds displayed promising antioxidant and antiradical activities, suggesting potential applications in combating oxidative stress conditions (Topçu et al., 2021).
Environmental Bioremediation
- Biodegradation by Bacteria : Kang and Kim (2007) isolated a bacterium from seaside sediment capable of degrading 3,4-dichloroaniline, a degradation product of certain herbicides and a compound considered a potential pollutant. This study highlights the role of specific bacterial strains in the bioremediation of chloroaniline-contaminated environments (Kang & Kim, 2007).
Advanced Materials
- Polymer Synthesis : Sayyah and El-Salam (2003) explored the oxidative chemical polymerization of N-methylaniline in an acid medium, which is relevant to the broader context of conducting polymer research. Although the study does not directly involve 3,4-Dichloro-5-methylaniline, it contributes to the understanding of how similar compounds can be polymerized for material science applications (Sayyah & El-Salam, 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
3,4-dichloro-5-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUESUHLHUXTGLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-5-methylaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-3-(4-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2632948.png)
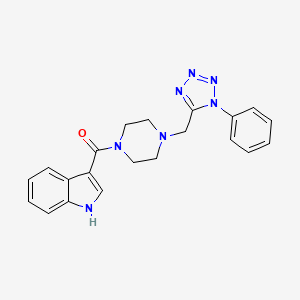
![N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B2632952.png)

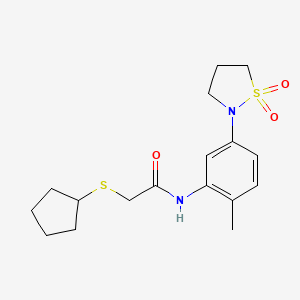
![2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]-5-methylbenzene-1-sulfonamide](/img/structure/B2632959.png)
![11-[2-[3-Hydroxy-4-(4-phenylpyrazolidin-3-yl)phenoxy]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2632960.png)
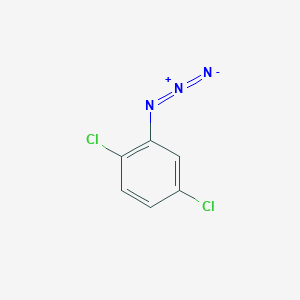
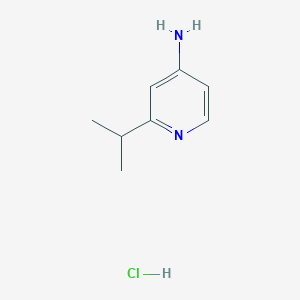
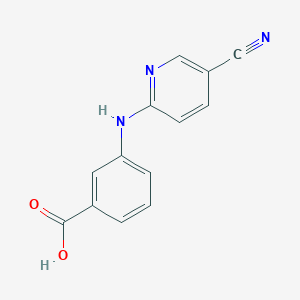
![1-Cyclohexyl-3-[4-(dimethylsulfamoyl)phenyl]-1-methylurea](/img/structure/B2632965.png)
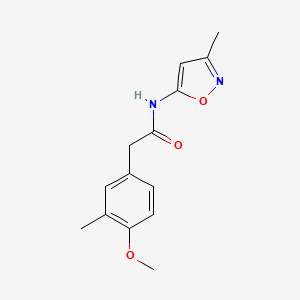
![1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2632970.png)
![Methyl 2-(7-methoxybenzofuran-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2632971.png)